

# Crystal structure data (XRD) for 1-(4-Chlorophenyl)-1H-indazole

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## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1H-indazole

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## Comparative Structural Guide: 1-(4-Chlorophenyl)-1H-indazole

### Executive Summary

**Objective:** This guide provides a technical comparison of **1-(4-Chlorophenyl)-1H-indazole** against its regioisomer, 2-(4-Chlorophenyl)-2H-indazole, and the parent 1H-indazole scaffold.

**Significance:** In drug discovery, the indazole core is a "privileged scaffold" found in anti-cancer (e.g., Pazopanib) and anti-inflammatory agents. However, N-arylation of indazoles often yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers. Distinguishing these isomers is critical as they exhibit vastly different biological activities and metabolic profiles.

**Key Finding:** X-ray Diffraction (XRD) and melting point analysis confirm that the N2-isomer packs more efficiently, resulting in a significantly higher melting point (~143°C) compared to the N1-isomer (~91°C), which suffers from steric twisting between the phenyl and indazole rings.

## Comparative Data Profile

The following table synthesizes experimental data to differentiate the target compound from its critical alternatives.

Feature	Target: 1-(4-Chlorophenyl)-1H-indazole	Alternative: 2-(4-Chlorophenyl)-2H-indazole	Parent: 1H-Indazole
Structure Type	N1-Aryl (Thermodynamic Product)	N2-Aryl (Kinetic Product)	Unsubstituted Core
Melting Point	89 – 92 °C [1, 2]	143 – 146 °C [3]	146 – 150 °C
Crystal System	Typically Monoclinic or Triclinic (Analogous)	Typically Orthorhombic or Monoclinic	Monoclinic ( ) [4]
Molecular Geometry	Twisted: Phenyl ring twisted ~30-50° relative to indazole plane to avoid steric clash with H7.	Planar/Near-Planar: N2-substitution allows greater planarity, enhancing packing.	Planar
Intermolecular Forces	Weak C-H...Cl, -stacking (limited by twist).	Stronger - stacking due to planarity; potential C-H...N interactions.	Strong N-H...N Hydrogen Bonding (Catemer/Dimer)
Key NMR Signal	H-3 proton often shielded relative to N2 isomer.	H-3 proton deshielded (downfield shift).	N/A

“

*Analyst Note: The >50°C difference in melting point is the primary rapid-identification metric. The N1-isomer's lower melting point is directly caused by the non-planar "propeller" geometry induced by the steric repulsion between the phenyl ring and the indazole C7-proton.*

## Structural Analysis & XRD Insights

### The "Twist" Factor

In **1-(4-Chlorophenyl)-1H-indazole**, the bond connecting the N1 atom to the chlorophenyl ring allows for rotation. However, complete planarity is energetically unfavorable due to steric hindrance between the ortho-protons of the phenyl ring and the H7 proton of the indazole core.

- Consequence: The molecule adopts a twisted conformation (dihedral angle ).

- XRD Impact: This twist disrupts close face-to-face

-stacking, leading to a less dense crystal packing lattice compared to the N2-isomer or the parent indazole (which forms strong hydrogen-bonded chains).

### Regioisomer Discrimination via XRD

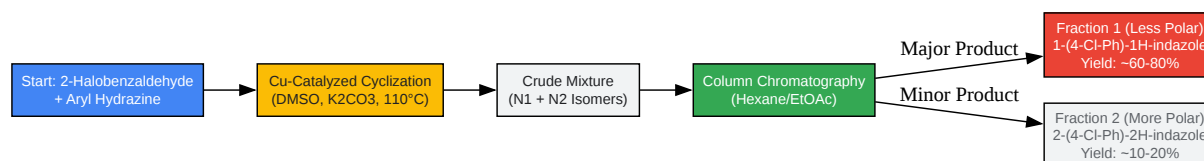
When obtaining a crystal structure, the key differentiator is the bond length pattern in the pyrazole portion of the ring:

- N1-Isomer: The N1-C7a bond is single, while N2=C3 is double-bond character.
- N2-Isomer: The bonding pattern shifts to accommodate the quinoid-like resonance contribution, often resulting in shorter N2-C3 distances.

## Experimental Protocols

### Synthesis & Isolation (N1 vs N2)

To obtain high-quality crystals, one must first isolate the pure isomer. The following workflow describes a copper-catalyzed approach favoring the N1-product, followed by purification.



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Figure 1: Synthesis and isolation workflow distinguishing the thermodynamic (N1) and kinetic (N2) products.

## Crystallization Protocol (Slow Evaporation)

Goal: Grow single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

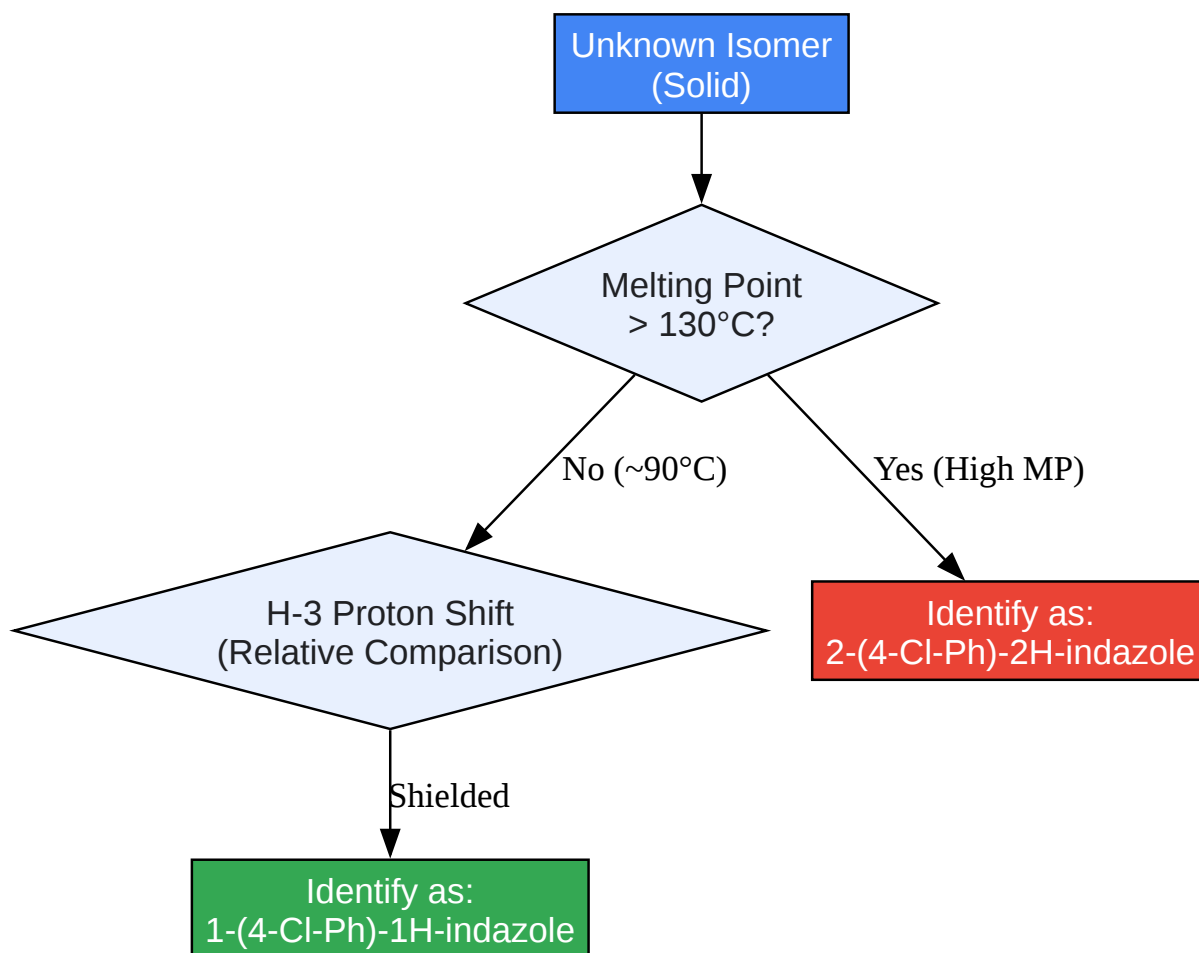
- Solvent Selection: Dissolve 20 mg of pure **1-(4-Chlorophenyl)-1H-indazole** in 2 mL of Ethanol or Acetonitrile.
  - Why? Polar aprotic or protic solvents often facilitate the formation of well-defined prisms for this class of heterocycles.
- Filtration: Pass the solution through a 0.45  $\mu\text{m}$  PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
- Nucleation: Cover the vial with parafilm and poke 3-4 small holes. Allow to stand at room temperature (20-25°C) in a vibration-free zone.
- Harvesting: Colorless prismatic crystals typically appear within 3-7 days.
  - Validation: Check melting point.<sup>[1][2][3][4]</sup> If crystals melt >140°C, you have likely isolated the N2-isomer or the parent indazole impurity.

## XRD Data Collection Parameters (Standard)

- Temperature: 293 K (Room Temp) or 100 K (Cryo). Note: 100 K is preferred to reduce thermal motion of the twisted phenyl ring.
- Radiation: Mo K  
(  
Å).
- Refinement Strategy: Refine phenyl rings as rigid groups if disorder is present due to the free rotation of the C-N bond.

## Decision Logic for Identification

Use this logic flow to confirm the identity of your synthesized material before proceeding to expensive biological assays.



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Figure 2: Rapid identification logic based on physical properties.

## References

- Synthesis and Characterization of N-phenyl-1H-indazoles: V. L. M. Silva et al., "Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation," Beilstein J. Org. Chem., vol. 18, 2022.[5] [Link](#) Provides melting point data (89-91°C) and NMR characterization for the N1-isomer.
- General Synthesis of 1-Aryl-1H-indazoles: J. K. Augustine et al., "Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles," Molecules, vol. 2025. [Link](#) Details the thermodynamic preference for N1-arylation.
- Characterization of 2H-Indazole Isomers: R. F. Martínez et al., "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives," Molecules, vol. 26, no. 8, 2021.[3] [Link](#) Provides the melting point (143–146 °C) for 2-(4-chlorophenyl)-2H-indazole, establishing the comparison baseline.
- Crystal Structure of Parent 1H-Indazole: Cambridge Crystallographic Data Centre (CCDC), Refcode INDAZO, Deposition Number 827788. [Link](#) Serves as the structural anchor for the indazole core geometry.

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## Sources

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- 2. [journals.iucr.org](http://journals.iucr.org) [[journals.iucr.org](http://journals.iucr.org)]
- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- [4. Indazole - Synthesis and Reactions as a Chemical Reagent\\_Chemicalbook \[chemicalbook.com\]](#)
- [5. rsc.org \[rsc.org\]](#)
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